6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
Description
6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative featuring a methyl group at the 6-position and a pinacol boronate ester (Bpin) at the 3-position. Its molecular formula is C₁₆H₂₀BNO₂, with a molecular weight of 269.15 g/mol . The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methyl group enhances lipophilicity and may influence steric and electronic properties, impacting reactivity and stability.
Properties
IUPAC Name |
6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-6-7-14-12(8-11)9-13(10-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQQUVBKKWMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Bis(pinacolato)Diboron
The most widely reported method involves Suzuki-Miyaura coupling between 3-halo-6-methylquinoline (e.g., 3-iodo-6-methylquinoline) and bis(pinacolato)diboron (B₂pin₂). This reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in a biphasic solvent system (toluene/water or DME/water) with a base (K₂CO₃ or Cs₂CO₃) at 80–100°C under inert atmosphere.
Key Optimization Parameters :
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Catalyst Selection : Pd(PPh₃)₄ yields 31–38% for analogous quinolines, while PdCl₂(dppf) improves steric compatibility with bulkier substrates.
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Solvent Systems : Polar aprotic solvents like DME enhance solubility of boron reagents, whereas toluene minimizes side reactions.
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Microwave Irradiation : Shortening reaction times to 1 hour at 130°C via microwave irradiation increases yield to 49.6%.
Table 1 : Representative Conditions for Suzuki-Miyaura Borylation
| Quinoline Precursor | Boron Source | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Iodo-6-methylquinoline | B₂pin₂ | Pd(PPh₃)₄ | 130 (microwave) | 49.6 |
| 3-Bromo-4-ethoxyquinoline | B₂pin₂ | PdCl₂(dppf) | 100 | 35 |
Direct C-H Borylation Using Palladium Complexes
Directed Ortho-Borylation
Recent advances utilize directing groups to enable regioselective C-H borylation at the 3-position of 6-methylquinoline. For example, a palladium/phosphine ligand system (e.g., Pd(OAc)₂ with XPhos) facilitates activation of the C-H bond adjacent to the nitrogen atom. This method avoids pre-halogenation steps but requires careful optimization of steric and electronic effects.
Mechanistic Insights :
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The quinoline nitrogen acts as a directing group, coordinating Pd to position the catalyst at the 3-site.
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Borylation proceeds via a Pd(II)/Pd(IV) cycle, with B₂pin₂ serving as both boron source and oxidant.
Challenges :
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Competing borylation at the 4- or 8-positions occurs without steric shielding ligands.
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Yields remain moderate (30–40%) due to incomplete conversion.
Hydroboration of Quinoline Derivatives
Potassium tert-Butoxide-Mediated 1,2-Hydroboration
A novel approach employs potassium tert-butoxide to deprotonate 6-methylquinoline, followed by reaction with pinacolborane (HBpin). This method achieves regioselective 1,2-hydroboration, yielding the 3-borylated product.
Reaction Conditions :
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Base : KOBu (2 equiv) in THF at 0°C to room temperature.
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Boron Source : HBpin (1.2 equiv).
Advantages :
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Avoids transition-metal catalysts, reducing cost and metal contamination.
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High functional group tolerance, enabling late-stage borylation of complex quinolines.
Sodium Dispersion Method for Boronate Ester Synthesis
Patent-Based Synthesis via Organic Sodium Intermediates
A scalable method described in EP3741764 involves reacting 3-halo-6-methylquinoline with sodium dispersion in a hydrocarbon solvent (e.g., hexane), followed by treatment with trimethyl borate.
Steps :
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Formation of Organic Sodium Compound :
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Borylation :
Industrial Adaptations :
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Continuous flow reactors enhance mixing and heat transfer.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency and Scalability of Methods
| Method | Yield (%) | Cost | Scalability | Key Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 35–50 | High | Moderate | Requires halogenated precursors |
| C-H Borylation | 30–40 | High | Low | Regioselectivity challenges |
| Hydroboration | 60–75 | Low | High | Sensitive to moisture |
| Sodium Dispersion | >70 | Low | High | Handling sodium hazards |
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. For industrial batches, recrystallization from ethanol/water mixtures achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Oxidation: 6-Methyl-3-(quinolin-3-yl)boronic acid.
Reduction: 6-Methyl-1,2,3,4-tetrahydroquinoline derivatives.
Substitution: Various biaryl or vinyl-quinoline derivatives depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline enhances its biological activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Targeting Kinases
The dioxaborolane group is known for its ability to form reversible covalent bonds with cysteine residues in proteins. This characteristic makes this compound a promising candidate for targeting various kinases involved in cancer signaling pathways . Such interactions may lead to the development of novel kinase inhibitors that can overcome resistance mechanisms in cancer therapy.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound can be utilized as a boron source in Suzuki-Miyaura cross-coupling reactions. Its ability to participate in these reactions allows for the formation of carbon-carbon bonds under mild conditions. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .
Functionalization of Aromatic Compounds
this compound can also serve as a versatile intermediate for the functionalization of aromatic compounds. By leveraging its reactivity in electrophilic aromatic substitution reactions, researchers can introduce various functional groups into quinoline derivatives .
Material Science
Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinoline derivatives make them suitable for applications in OLEDs. The incorporation of the dioxaborolane moiety can enhance the charge transport properties of the material. Research has demonstrated that compounds with similar structural features exhibit improved luminescent properties and stability when used in OLED devices .
Nanomaterials and Sensors
Recent studies have explored the use of this compound in the development of nanomaterials for sensing applications. Its ability to form stable complexes with metal ions can be harnessed to create highly sensitive sensors for detecting environmental pollutants or biological markers .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Quinoline Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines with potential apoptosis induction. |
| Boron Compounds in Organic Synthesis | Organic Chemistry | Utilized as a boron source in Suzuki-Miyaura reactions leading to high yields of products. |
| OLED Performance Enhancement | Material Science | Improved luminescent properties when incorporated into OLED materials. |
| Sensing Applications | Nanotechnology | Developed sensors with high sensitivity for metal ion detection using boron complexes. |
Mechanism of Action
The mechanism by which 6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is largely dependent on its application:
In organic synthesis: , the boronic ester group acts as a versatile intermediate that can form new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
In biological systems: , the quinoline core can interact with various molecular targets, potentially inhibiting enzymes or binding to DNA, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position of the boronate ester and substituents on the quinoline ring critically affects reactivity and application:
2-Methyl-6-Bpin Quinoline (CAS 1022090-86-3)
- Structure : Methyl at 2-position, Bpin at 6-position.
- Molecular Weight : 269.15 g/mol (identical to the target compound) .
4-Bpin Quinoline (CAS 867164-54-3)
- Structure : Bpin at 4-position.
- Molecular Weight : 243.10 g/mol .
- Reactivity : Para-substituted boronates often exhibit lower reactivity in Suzuki couplings due to reduced electronic activation and possible steric challenges .
7-Methoxy-4-Bpin Quinoline
Electronic Effects of Substituents
Electron-withdrawing or donating groups modulate boronate reactivity:
4-Benzyloxy-5-Bpin-2,7-Bis(trifluoromethyl)quinoline
- Structure : Trifluoromethyl groups at 2 and 7, benzyloxy at 4, Bpin at 5.
- Molecular Weight : 523.28 g/mol .
6-Fluoro-4-Bpin Quinoline
Stability and Hydrolysis
Boronate esters are prone to hydrolysis, influenced by substituent proximity:
8-Bpin Quinoline
Data Table: Key Structural and Reactivity Parameters
Biological Activity
6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₉BNO₂
- Molecular Weight : 262.16 g/mol
The structure features a quinoline moiety substituted with a dioxaborolane group, which is known for its role in enhancing biological activity through various mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds containing the dioxaborolane functional group exhibit several biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, studies have indicated that derivatives of quinoline can effectively inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancers .
- Antioxidant Activity : The presence of the dioxaborolane group enhances the antioxidant properties of the compound. Antioxidant assays have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can modulate inflammatory responses in microglial cells. It significantly reduces pro-inflammatory cytokine production when stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds:
Q & A
Basic: What are the key synthetic routes for preparing 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
Methodological Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated quinoline precursor reacts with a boronic ester. For example, 6-methyl-3-bromoquinoline can be coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions using Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ in tetrahydrofuran (THF) . Alternative routes include functionalization of pre-synthesized quinoline cores via borylation reactions, requiring strict temperature control (0–6°C) to stabilize the boronic ester moiety .
Basic: How is this compound characterized spectroscopically, and what critical data should be reported?
Methodological Answer:
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the quinoline backbone and boronic ester integration. The methyl groups on the dioxaborolane ring appear as singlets (δ ~1.3 ppm in ¹H NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₈BNO₂).
- X-ray crystallography : For structural confirmation, intermolecular interactions (e.g., C–H⋯N hydrogen bonds) can be analyzed, as demonstrated in related quinoline derivatives .
Advanced: What factors influence the reactivity of this boronic ester in cross-coupling reactions, and how can contradictions in catalytic efficiency be resolved?
Methodological Answer:
Reactivity depends on:
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) for steric/electronic tuning.
- Solvent/base systems : Polar aprotic solvents (THF, DMF) with weak bases (K₂CO₃) often improve yields .
- Contradiction resolution : If low yields occur, screen alternative catalysts (e.g., Buchwald-Hartwig ligands) or optimize reaction time/temperature. Cross-validate using control experiments with standardized substrates .
Advanced: How do intermolecular interactions in the crystal lattice affect its stability and application in solid-state chemistry?
Methodological Answer:
X-ray studies of similar quinolines reveal weak C–H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.7 Å), which stabilize the crystal lattice . These interactions influence melting points and solubility. To study this, perform single-crystal diffraction and compare packing motifs with computational models (e.g., DFT). Moisture sensitivity of the boronic ester requires storage at 0–6°C to prevent hydrolysis .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts .
Advanced: How can computational methods aid in predicting the compound’s reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the boron–oxygen bond to predict hydrolysis rates.
- Molecular docking : Screen against biological targets (e.g., kinases) using quinoline scaffolds as templates. Validate with in vitro assays for cytotoxicity or enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
